N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide
Description
Bond Lengths and Angles
- Benzamide core : The C=O bond in the benzamide group measures approximately 1.22 Å, typical for carbonyl groups.
- Glycylhydrazide chain : The N-C bond lengths in the hydrazine segment range from 1.38–1.45 Å, consistent with sp³ hybridization.
- Dihedral angles : The torsion angle between the benzene ring and the glycylhydrazide chain is ~120°, favoring a staggered conformation to minimize steric hindrance.
Conformational Flexibility
The hydrazine-glycine side chain exhibits rotational freedom around the C-N and N-N bonds, allowing for multiple conformers. Density functional theory (DFT) calculations predict two dominant conformations:
- Extended conformation : The hydrazine group aligns antiperiplanar to the glycyl carbonyl.
- Folded conformation : Intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen stabilizes a bent structure.
Crystallographic Characterization Techniques
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of this compound. Key findings from crystallographic studies include:
Unit Cell Parameters
Hydrogen Bonding Network
The crystal lattice is stabilized by a network of intermolecular hydrogen bonds:
Spectroscopic Correlations
- FT-IR : Strong absorptions at 1665 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm the presence of the benzamide and hydrazide groups.
- ¹H-NMR : Signals at δ 8.02 ppm (benzamide aromatic protons) and δ 6.85 ppm (hydrazine NH) align with predicted chemical shifts.
Comparative Structural Analysis with Related Benzamide Derivatives
The structural features of this compound are compared to three related derivatives:
Key Differences
- Side Chain Complexity : The target compound’s glycyl spacer introduces additional rotational freedom compared to simpler derivatives like N-(2-hydrazino-2-oxoethyl)benzamide.
- Electron-Withdrawing Effects : Chlorine substitution in 2-chloro derivatives alters electron density, reducing the basicity of the hydrazine group.
- Hydrogen Bonding : The glycyl spacer enables intramolecular H-bonding absent in shorter-chain analogs.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H14N4O3/c12-15-10(17)7-13-9(16)6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)(H,14,18)(H,15,17) |
InChI Key |
RVMFPQRCQKLMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with hydrazine hydrate, followed by the addition of ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and benzamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides and hydrazides .
Scientific Research Applications
Scientific Research Applications
1.1 Chemistry
In the realm of chemistry, N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity profile makes it suitable for various organic reactions, including coupling reactions and as a reagent in synthetic pathways aimed at developing novel compounds.
1.2 Biology
The compound has demonstrated promising biological activities, particularly as an antimicrobial and antifungal agent. Its mechanism of action likely involves the inhibition of specific enzymes or disruption of cellular processes, which leads to its antimicrobial effects. Research indicates that it may interact with molecular targets in bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial therapies.
1.3 Industry
In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique properties may facilitate the development of new materials with enhanced performance characteristics in various applications.
Research has highlighted the biological activity of this compound against various pathogens. A study focusing on its antimicrobial properties revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective in treating infections caused by these microorganisms .
Case Studies
Several case studies have investigated the efficacy of this compound in biological settings:
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The study measured MIC values that indicated potent antimicrobial activity, suggesting its potential use in clinical applications against resistant strains .
Case Study 2: Anticancer Properties
Another study assessed the anticancer potential of derivatives of this compound against human colorectal carcinoma cells (HCT116). The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Substituted Benzamide Analogs
Several analogs of N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide have been explored for biological activity:
- N-(2-((1H-Benzo[d]imidazol-6-yl)amino)-2-oxoethyl)-3-chloro-2-methylbenzamide (5c): Incorporates a benzimidazole substituent, improving π-π stacking interactions. This compound demonstrated potent pancreatic β-cell activity, attributed to its planar heterocyclic system .
- However, its β-cell activity was moderate compared to 5c .
- N-{2-[(4-(Trifluoromethyl)benzyl)amino]-2-oxoethyl}-3-chloro-2-methylbenzamide (5g): The trifluoromethyl group introduces electron-withdrawing effects, stabilizing the amide bond and enhancing metabolic stability .
Key Structural Insights :
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce target affinity.
- Bulky substituents (e.g., benzimidazole) improve binding but may hinder pharmacokinetics.
Heterocyclic Benzamide Derivatives
- 2-Azetidinone Derivatives (e.g., Compound 4 and 17): These compounds replace the hydrazinyl group with a β-lactam (azetidinone) ring. Compound 4 showed potent antimicrobial activity (MIC = 8 µg/mL against S. aureus), while Compound 17 exhibited anticancer activity (IC₅₀ = 12 µM against MCF7 cells) . The β-lactam ring introduces strain and reactivity, enhancing antibacterial effects but reducing stability compared to hydrazine-based analogs.
- Benzothiazole Derivatives (BTC-h and BTC-p) : Substitution with benzothiazole rings (e.g., BTC-h: 6-methyl; BTC-p: 6-chloro) resulted in moderate antimicrobial activity. The sulfur atom in benzothiazole improves electron delocalization but reduces gram-positive activity compared to the parent compound .
Pharmacological Chaperones and Enzyme Inhibitors
- ML266 (NCGC00182186): Features a bromophenyl group and a methyl-phenylamino side chain. This compound acts as a selective HDAC6 inhibitor (IC₅₀ = 3.5 nM) with 4,000-fold selectivity over HDAC1. Its bulky substituents enhance isoform specificity but increase molecular weight (MW = 483.3 g/mol), affecting bioavailability .
- HPOB and MOPB : These inhibitors incorporate methoxy and quinazoline groups, respectively, to optimize binding pockets. HPOB exhibits HDAC6 inhibition (IC₅₀ = 56 nM) with improved solubility due to its hydroxyethyl group .
Fluorinated and Halogenated Analogs
- 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide: The fluorine atom increases electronegativity, enhancing hydrogen bonding with targets. This compound has a lower molecular weight (287.29 g/mol) and improved logP (2.1) compared to the hydrazinyl derivative, suggesting better absorption .
- N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: Dual chloro substituents improve antimicrobial potency (MIC = 4 µg/mL) but introduce steric hindrance, reducing solubility .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Biological Activity
N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 236.24 g/mol. The compound features a hydrazine moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, thereby altering their function. This interaction may modulate several biochemical pathways, leading to various therapeutic effects.
Biological Activities
-
Antitumor Activity :
- Studies have indicated that derivatives of benzamide compounds exhibit significant antitumor effects. For example, certain benzamide derivatives have shown the ability to inhibit RET kinase activity, which is crucial in cancer cell proliferation .
- A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide analog (WO5m), demonstrated protective activity against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes treatment .
- Cytotoxicity :
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Q & A
Q. Advanced
- Anti-inflammatory assays : Measure inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in vitro .
- Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (Candida albicans) using broth microdilution .
- Photosynthetic electron transport (PET) inhibition : Assess activity in spinach chloroplasts via oxygen electrode measurements .
How can impurities or byproducts be minimized during synthesis, and what purification strategies are effective?
Q. Advanced
- Byproduct control : Optimize reaction time and temperature to suppress side reactions (e.g., over-acylation).
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) for high-purity isolates. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
What computational approaches support structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Simulate binding interactions with targets like β-cell receptors or mycobacterial enzymes using AutoDock Vina .
- Lipophilicity modeling : Correlate RP-HPLC retention times with logP values to optimize pharmacokinetic profiles .
How does the choice of substituents on the benzamide or hydrazinyl moieties influence bioactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide enhance antimicrobial potency by increasing membrane permeability .
- Hydrophobic substituents (e.g., ethoxy, methyl) improve anti-inflammatory activity via COX-2 selectivity .
- Steric effects : Bulky groups (e.g., 4-iodophenyl) may reduce binding affinity to compact active sites .
What strategies ensure reproducibility in scaled-up synthesis of this compound?
Q. Advanced
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Design of Experiments (DoE) : Optimize parameters (e.g., equivalents of HATU, solvent volume) using response surface methodology .
How do researchers address discrepancies in reported biological data for structurally similar analogs?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability in MIC tests) .
- Counter-screening : Test compounds against unrelated targets (e.g., α-glucosidase) to rule out nonspecific effects .
What challenges arise in interpreting crystallographic data for hydrazinyl-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
